molecular formula C21H19N3O4 B2779555 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1324690-31-4

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2779555
CAS No.: 1324690-31-4
M. Wt: 377.4
InChI Key: YSKRWMOOYANGAN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a carbonyl group, a tetrahydroisoquinoline ring, and a dihydropyridine ring. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, a five-membered aromatic ring, would contribute to the compound’s stability and reactivity . The tetrahydroisoquinoline and dihydropyridine rings are common in many alkaloids and pharmaceuticals .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the carbonyl group and the nitrogen atoms in the rings . These could act as nucleophiles or electrophiles in various reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings could increase its rigidity and affect its solubility and stability .

Scientific Research Applications

Bioisosteric Replacements and Analgesic Properties

A study explored the bioisosteric replacements as a method to enhance the analgesic properties of related compounds. By replacing the phenyl ring of the benzyl fragment in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with isosteric heterocycles, researchers found a noticeable increase in analgesic activity, particularly with 3-pyridine derivatives. Furan, tetrahydrofuran, and thiophene analogs, however, showed a significant decrease in analgesic activity (И. В. Украинец, Е. В. Моспанова, А. А. Давиденко, 2016).

Synthesis and Diastereoselectivity

Research on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones detailed the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine. The use of pyridine as a solvent resulted in a completely diastereoselective reaction, producing only the trans isomer. This process underscores the compound's relevance in synthesizing pharmacologically interesting derivatives (M. Kandinska, I. Kozekov, M. Palamareva, 2006).

Anticancer and Anti-inflammatory Applications

Another derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, has been synthesized and characterized for its potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the diverse pharmacological applications of compounds within this chemical family (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, V. Kouznetsov, 2022).

Mechanism of Action

References:

  • Li, H., Yu, J., Yu, G., Cheng, S., Wu, H., Wei, J., … Xu, B. (2024). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Molecular Diversity, 267
  • Banerjee, R. (2014). Medicinal significance of furan derivatives: A review
  • Synthesis and Some Properties of 2-(Furan-2-yl) [1,3]thiazolo[4,5-b]pyridines. (2021). Russian Journal of Organic Chemistry, 57(12), 2067–2070

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of functional groups common in biologically active compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-23-9-2-4-17(20(23)26)19(25)22-16-7-6-14-8-10-24(13-15(14)12-16)21(27)18-5-3-11-28-18/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKRWMOOYANGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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